2-Methoxy-4-methylaniline
Overview
Description
2-Methoxy-4-methylaniline, also known as 4-Methyl-o-anisidine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) and a methyl group (-CH3). This compound is commonly used in the synthesis of dyes, pigments, and other organic compounds .
Mechanism of Action
Target of Action
It is known that aniline derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Aniline derivatives are known to participate in diverse reactions such as coupling, condensation, and nucleophilic substitution .
Biochemical Pathways
Aniline derivatives are known to be involved in various biochemical reactions, particularly in the production of dyes and pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of 2-Methoxy-4-methylaniline suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours .
Result of Action
Aniline derivatives are known to participate in diverse reactions, enabling the synthesis of new compounds .
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates, which can further react with cellular macromolecules, potentially leading to toxic effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in certain cell types, leading to the activation of stress-responsive signaling pathways. This compound can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has been associated with various cellular effects, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Studies in animal models have shown that high doses of this compound can lead to adverse effects, such as liver and kidney damage, as well as alterations in blood biochemistry .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to the formation of adducts and other metabolites. The metabolism of this compound can also affect metabolic flux and metabolite levels, potentially leading to alterations in cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. The localization and accumulation of this compound within cells can influence its activity and effects. For instance, its accumulation in certain cellular compartments can lead to localized effects, such as oxidative stress and enzyme inhibition .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylaniline can be synthesized through various methods. One common method involves the nitration of 4-methoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct amination of 4-methoxytoluene using ammonia or an amine source under high temperature and pressure conditions. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methoxy-4-methylaniline has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylaniline: Similar structure but with different positions of the methoxy and methyl groups.
2-Methyl-p-anisidine: Another isomer with a similar molecular formula but different structural arrangement.
Uniqueness
2-Methoxy-4-methylaniline is unique due to its specific substitution pattern on the benzene ring, which affects its chemical reactivity and physical properties. This uniqueness makes it valuable in specific applications, such as the synthesis of particular dyes and pigments .
Properties
IUPAC Name |
2-methoxy-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLEUQMMMLOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192660 | |
Record name | 2-Methoxy-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39538-68-6 | |
Record name | 2-Methoxy-4-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39538-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-p-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039538686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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